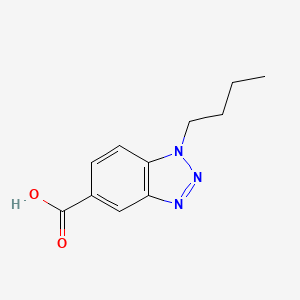

1-Butyl-1,2,3-benzotriazole-5-carboxylic acid

描述

1-Butyl-1H-benzotriazole-5-carboxylic acid is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which make them valuable in synthetic chemistry, medicinal chemistry, and industrial applications .

属性

IUPAC Name |

1-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8(11(15)16)7-9(10)12-13-14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNSWOCRCXWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268977 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120321-66-6 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of 1H-benzotriazole with butylating agents under controlled conditions. The process may include the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction of 1H-benzotriazole with butyl bromide in the presence of a base like potassium carbonate can yield 1-butyl-1H-benzotriazole .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

化学反应分析

Types of Reactions: 1-Butyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or aminated benzotriazole derivatives.

科学研究应用

1-Butyl-1H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-Butyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form π-π stacking interactions and hydrogen bonds with biological molecules contributes to its biological activity. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects .

相似化合物的比较

1H-Benzotriazole: A parent compound with similar chemical properties but lacking the butyl and carboxylic acid groups.

1-Methyl-1H-benzotriazole: A methylated derivative with different physicochemical properties.

5-Methyl-1H-benzotriazole: Another derivative with a methyl group at the 5-position.

Uniqueness: 1-Butyl-1H-benzotriazole-5-carboxylic acid stands out due to its unique combination of the butyl group and carboxylic acid functionality.

生物活性

1-Butyl-1,2,3-benzotriazole-5-carboxylic acid (BBCA) is a compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of BBCA, focusing on its mechanisms of action, cellular effects, and potential applications in various fields.

Chemical Structure and Properties

BBCA is a derivative of benzotriazole, characterized by a butyl group and a carboxylic acid functional group. Its structure allows for interactions with metal ions and biomolecules, making it a versatile compound in biochemical applications.

The biological activity of BBCA primarily arises from its ability to form stable coordination complexes with metal ions. This interaction can modulate the activity of various enzymes through:

- Enzyme Inhibition/Activation : BBCA can bind to the active sites of enzymes, inhibiting or activating their functions depending on the specific enzyme involved.

- Gene Expression Modulation : The compound can interact with DNA-binding proteins and transcription factors, influencing gene expression patterns .

Cellular Effects

BBCA exhibits significant effects on cellular processes:

- Cell Signaling : It can alter phosphorylation statuses of key signaling proteins, impacting signal transduction pathways.

- Metabolic Pathways : BBCA interacts with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor .

- Subcellular Localization : The localization of BBCA within cellular compartments influences its biological activity. For instance, localization to the nucleus may enhance its effects on gene regulation.

Antimicrobial Activity

BBCA has demonstrated promising antimicrobial properties. In vitro studies have shown that it can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| MRSA | 12.5 - 25 | Significant inhibition |

| Escherichia coli | 25 | Moderate inhibition |

| Bacillus subtilis | 20 | Moderate inhibition |

Antiparasitic Activity

BBCA has also shown potential against protozoan parasites such as Entamoeba histolytica and Trypanosoma cruzi. Notably, it exhibited significant growth inhibitory effects on the epimastigote forms of T. cruzi at concentrations as low as 25 μg/mL .

Toxicity Studies

While BBCA shows beneficial biological effects at lower doses, higher concentrations may lead to cytotoxicity. Studies indicate that prolonged exposure can disrupt normal cellular functions and induce apoptosis in certain cell types.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of BBCA against various strains. Results indicated that BBCA was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Antiparasitic Activity Assessment : Research focused on the effects of BBCA on T. cruzi showed a dose-dependent decrease in parasite viability, highlighting its potential for therapeutic applications against parasitic infections.

常见问题

Q. What are the recommended methods for synthesizing 1-Butyl-1,2,3-benzotriazole-5-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves functionalizing the benzotriazole core with a butyl group at the 1-position and a carboxylic acid at the 5-position. A common approach is through nucleophilic substitution or coupling reactions using tert-butyl precursors. For example, tert-butyl derivatives (e.g., 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid) are synthesized via alkylation under basic conditions, followed by hydrolysis to yield the carboxylic acid . Purity Optimization:

- HPLC Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to monitor impurities .

- Recrystallization : Purify from ethanol/water mixtures to achieve ≥99% purity .

| Key Parameters | Conditions |

|---|---|

| Reaction solvent | DMF, THF, or dichloromethane |

| Catalyst | K₂CO₃ or NaH |

| Purification method | Column chromatography (silica gel) |

| Purity verification | HPLC (retention time: ~8.5 min) |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), and structures are solved via direct methods using SHELXS or SHELXD . Refinement is conducted with SHELXL , which optimizes parameters like bond lengths, angles, and thermal displacement factors . Example Workflow:

Data Collection : 293 K, θ range: 2.5–25.0°.

Structure Solution : Space group identification (e.g., monoclinic P2₁/c).

Refinement : R-factor convergence to <0.05 .

| Crystallographic Data | Values |

|---|---|

| CCDC deposition number | To be assigned upon publication |

| Mean C–C bond length | 1.39 Å (±0.005 Å) |

| R-factor | ≤0.053 |

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer: Refer to GHS hazard codes (e.g., H315: skin irritation, H319: eye irritation) . Key precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

| Hazard Classification | GHS Codes |

|---|---|

| Acute toxicity (oral) | Category 4 (H302) |

| Skin corrosion/irritation | Category 2 (H315) |

| Eye damage | Category 2A (H319) |

Q. Reference :

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound in solution?

Methodological Answer: Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER or CHARMM) to model solvation behavior in water or ionic liquids. Analyze radial distribution functions (RDFs) to assess hydrogen-bonding interactions between the carboxylic acid group and solvent molecules . Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carboxylic acid group exhibits high electrophilicity (f⁻ = 0.15), making it reactive toward nucleophiles .

| Computational Parameters | Settings |

|---|---|

| Software | GROMACS (MD), Gaussian 16 (DFT) |

| Solvation model | TIP3P water or [N1114]-[C1SO3] IL |

| Basis set | B3LYP/6-311+G(d,p) |

Q. Reference :

Q. What strategies are effective for functionalizing the benzotriazole ring to modify the compound’s properties?

Methodological Answer:

- Electrophilic Substitution : Introduce halogens (e.g., bromine at the 6-position) using N-bromosuccinimide (NBS) in DCM .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to attach aromatic groups .

- Carboxylic Acid Derivatization : Convert to amides via EDC/HOBt coupling with amines .

| Functionalization Routes | Reagents/Conditions |

|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O |

| Amide Formation | EDC, HOBt, DIPEA, RT |

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, the carboxylic acid proton (δ ~12.5 ppm) shows correlation with C-5 in HMBC .

- Computational Validation : Compare experimental -NMR shifts with DFT-predicted values (RMSD < 0.2 ppm) .

| Key NMR Assignments | δ (ppm) |

|---|---|

| H-Butyl (CH₂) | 1.35 (t, J = 7.2 Hz) |

| H-Benzotriazole (C6-H) | 8.21 (d, J = 8.5 Hz) |

| COOH | 12.48 (s) |

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。